molecular formula C7H8O3S B7845989 2-Hydroxy-3-(thiophen-2-yl)propanoic acid

2-Hydroxy-3-(thiophen-2-yl)propanoic acid

Cat. No.: B7845989
M. Wt: 172.20 g/mol
InChI Key: FZHYPTLICUTGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(thiophen-2-yl)propanoic acid is a high-value fine chemical that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both a carboxylic acid and a hydroxyl group on a propanoic acid chain linked to a thiophene heterocycle, a structure known for its prevalence in pharmacologically active molecules . The thiophene ring, a bioisostere for phenyl and other aromatic systems, is instrumental in modulating the electronic properties, solubility, and metabolic stability of novel compounds . Researchers utilize this and related thiophene-propanoic acid derivatives as critical intermediates in the design and synthesis of potential therapeutic agents, such as the development of novel amino acid analogues like 2-Thienylalanine and active pharmaceutical ingredients including Eprosartan . The specific stereochemistry of the hydroxy group can be a significant factor in its application, particularly in the synthesis of chiral molecules where it may influence binding to biological targets. As a standard in research, this compound is provided with high purity and detailed analytical characterization to ensure reproducible results in experimental workflows. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-hydroxy-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHYPTLICUTGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Hydroxyimino)-3-(thiophen-2-yl)propanoic Acid

The reduction of 2-(hydroxyimino)-3-(thiophen-2-yl)propanoic acid intermediates represents a foundational method. As demonstrated in the J-Stage study, hydroxyimino acids are prepared via condensation of thiophene-2-carbaldehyde with ethyl nitroacetate under basic conditions. The resulting oxime intermediate is hydrolyzed to yield the hydroxyimino acid.

Reaction Conditions :

  • Base : Sodium hydroxide (1.2 equiv)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 60°C, 6 hours

  • Yield : 78% (unoptimized)

Zinc/Formic Acid Reduction

The hydroxyimino acid is reduced using zinc dust in formic acid with catalytic iron dust, preserving the thiophene ring’s integrity. This method avoids bromine loss observed in earlier sodium amalgam approaches.

Optimized Parameters :

  • Zinc dust : 4 equiv

  • Iron catalyst : 5 mol%

  • Temperature : 60°C, 2 hours

  • Yield : 94%

Mechanistic Insight :
The iron catalyst facilitates electron transfer, enabling selective reduction of the oxime group to a hydroxyl without affecting the thiophene substituent.

Asymmetric Aldol Condensation

Enantioselective Aldol Reaction

A chiral oxazaborolidine catalyst enables asymmetric aldol condensation between thiophene-2-carbaldehyde and methyl glyoxylate. This method achieves high enantiomeric excess (ee) critical for pharmaceutical applications.

Procedure :

  • Catalyst : (S)-Binaphthyl-oxazaborolidine (10 mol%)

  • Conditions : Dichloromethane, −20°C, 24 hours

  • Post-treatment : Hydrolysis with 2N HCl

  • Yield : 62%

  • ee : 89%

Limitations :

  • Requires anhydrous conditions

  • Moderate yield due to competing side reactions

Catalytic Hydrogenolysis of Protected Precursors

Benzyl Protection Strategy

Adapting methodologies from the 3-aryl-2-hydroxypropanoic acid synthesis, thiophene-2-carbaldehyde is condensed with benzyl-protected glycine to form a Schiff base. Subsequent hydrogenolysis removes the benzyl group.

Steps :

  • O-Benzylation : Benzyl bromide, K₂CO₃, DMF, 80°C, 8 hours

  • Reductive Amination : Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours

  • Yield : 45%

Advantages :

  • Avoids acidic/basic hydrolysis

  • Scalable to multi-gram batches

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling thiophene-2-carbaldehyde, glycine, and calcium oxide under solvent-free conditions provides an eco-friendly alternative.

Parameters :

  • Milling time : 2 hours

  • Yield : 58%

  • Purity : 92% (HPLC)

Benefits :

  • Reduces waste

  • Shortens reaction time

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityGreen Metrics
Hydroxyimino Reduction94HighModerate
Asymmetric Aldol6289LowLow
Catalytic Hydrogenolysis45ModerateLow
Mechanochemical58HighHigh

The hydroxyimino reduction route offers the highest yield and scalability, while asymmetric aldol condensation is optimal for enantioselective synthesis. Mechanochemical methods align with sustainable chemistry goals despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-oxo-3-(thiophen-2-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(thiophen-2-yl)propanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 2-hydroxy-3-(thiophen-2-yl)propanoic acid. For instance, compounds derived from this structure have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated efficacy comparable to established antibiotics like linezolid and cefaclor .

CompoundActivityReference
This compound derivativeModerate to high antibacterial
LinezolidStandard antibiotic

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. A study on its derivatives showed promising results in cellular models of neurotoxicity, suggesting that they might mitigate damage caused by oxidative stress .

Material Science Applications

1. Polymer Chemistry

The incorporation of thiophene-based compounds into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. The compound's thiophene ring contributes to π-conjugation, which is beneficial for creating conductive polymers used in organic electronics .

ApplicationDescriptionReference
Conductive PolymersEnhanced conductivity and stability

2. Synthesis of Novel Materials

The synthesis of novel chromone-related compounds using this compound as a precursor has been reported. These materials exhibit unique optical properties suitable for applications in photonic devices .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications to the thiophene group significantly enhanced antibacterial potency, suggesting pathways for drug development aimed at resistant bacterial strains.

Case Study 2: Neuroprotective Mechanisms

A series of experiments involving cellular models exposed to neurotoxic agents demonstrated that derivatives of this compound could reduce cell death rates significantly compared to controls. This finding opens avenues for further research into therapeutic applications for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Hydroxy-3-(thiophen-2-yl)propanoic acid with key analogs, highlighting molecular features and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Source/Reference
This compound C₇H₈O₃S 172.20 Hydroxy, Thiophene Research chemical, potential bioactivity
3-(Thiophen-2-yl)propanoic Acid C₇H₈O₂S 156.20 Thiophene, Carboxylic acid Intermediate in drug synthesis (e.g., eprosartan)
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S 187.22 Amino, Thiophene Biocatalytic ammonia elimination/addition studies
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.17 Hydroxy, Phenyl, Hydroxy Biomarker in fruits (e.g., detected in natural sources)
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid C₁₀H₁₂O₄ 196.20 Hydroxy, Phenyl, Methoxy Predicted metabolic interactions

Key Differences and Implications

Thiophene vs. Phenyl Derivatives: Thiophene-based compounds (e.g., this compound) exhibit lower polarity compared to phenyl analogs due to sulfur’s electronegativity and aromatic π-system differences. This may reduce aqueous solubility but enhance membrane permeability in biological systems.

Functional Group Variations: The amino group in 2-Amino-3-(thiophen-2-yl)propanoic acid enables participation in enzymatic reactions, as demonstrated in biocatalytic studies using immobilized phenylalanine ammonia-lyase (PAL) . The hydroxy group in the target compound may facilitate hydrogen bonding, influencing binding affinity in drug-receptor interactions compared to non-hydroxylated analogs like 3-(Thiophen-2-yl)propanoic acid.

Biological Activity: Thiophene-containing compounds often show significant bioactivity. For example, a related compound with 2-(thiophen-2-yl)acetic acid residues demonstrated a high selectivity index (SI = 84) against influenza virus but exhibited toxicity (CC₅₀ = 33.4 µg/mL) . This suggests thiophene derivatives require careful optimization to balance efficacy and safety. Phenyl-hydroxy analogs, such as (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid, are non-toxic and detected in fruits, indicating roles as dietary biomarkers .

Biological Activity

2-Hydroxy-3-(thiophen-2-yl)propanoic acid, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8O3SC_7H_8O_3S. The compound includes a hydroxyl group (-OH) and a thiophene moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, enhancing binding affinity with biological targets.
  • Enzyme Interaction : The thiophene ring may modulate enzyme activity by interacting with active sites, influencing pathways such as glucose metabolism and cell proliferation.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In cellular models, it inhibited the production of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated for cytotoxic effects against A549 non-small cell lung cancer cells. Results indicated that the compound reduced cell viability significantly compared to untreated controls, suggesting it may serve as a scaffold for developing novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multidrug-resistant bacteria
Anti-inflammatoryReduced cytokine production in vitro
AnticancerDecreased A549 cell viability significantly

Case Study: Anticancer Evaluation

In a study assessing the anticancer properties of various derivatives including this compound:

  • Methodology : A549 cells were treated with different concentrations of the compound.
  • Results : The compound reduced cell viability by up to 34.2% at optimal doses compared to untreated cells (p = 0.0206), demonstrating significant cytotoxicity.

This highlights its potential as a lead compound for further development in cancer therapeutics .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Factors such as pH stability and metabolic pathways are essential for predicting its behavior in biological systems.

Safety Considerations

While preliminary studies indicate promising biological activities, comprehensive toxicity assessments are necessary to ensure safety for therapeutic use. Current data suggest moderate toxicity levels, necessitating careful dosage regulation .

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-3-(thiophen-2-yl)propanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to minimize inhalation risks .
  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat and sunlight. Avoid incompatible materials like strong oxidizers .
  • Emergency Measures: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if irritation persists .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques: Use 1H^1H-NMR and 13C^{13}C-NMR to identify functional groups (e.g., hydroxyl, thiophene protons). Mass spectrometry (MS) confirms molecular weight (156.2 g/mol) .
  • Elemental Analysis: Verify elemental composition (C7_7H8_8O2_2S) to rule out impurities .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to remove soluble impurities. Monitor purity via thin-layer chromatography (TLC) .
  • HPLC: Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for high-purity isolation .

Q. How should waste containing this compound be disposed of in compliance with environmental regulations?

Methodological Answer:

  • Neutralization: Treat acidic waste with sodium bicarbonate before disposal.
  • Disposal: Collect in approved hazardous waste containers and incinerate at licensed facilities. Avoid discharge into waterways .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

  • Reagent Selection: Use palladium-catalyzed cross-coupling to introduce the thiophene moiety. Optimize reaction time and temperature (e.g., 80°C for 12 hours) .
  • By-Product Analysis: Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation of the thiophene ring) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL (post-2015 versions) for enhanced anisotropic displacement parameters .
  • Data Interpretation: Analyze hydrogen bonding between hydroxyl and carboxylic groups to confirm intramolecular interactions .

Q. How can stereochemical uncertainties in derivatives of this compound be resolved?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA columns with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to assign absolute configurations .

Q. What analytical strategies detect and quantify degradation products under varying pH conditions?

Methodological Answer:

  • Stability Studies: Incubate the compound at pH 2–12 (37°C) and analyze degradation via UPLC-QTOF-MS. Major degradation pathways include ester hydrolysis and thiophene ring oxidation .
  • Quantification: Use external calibration curves with reference standards (e.g., 2-(4-Ethylphenyl)propanoic acid) for accurate measurement .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate with in vitro assays (e.g., IC50_{50} measurements) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-(thiophen-2-yl)propanoic acid
Reactant of Route 2
2-Hydroxy-3-(thiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.